molecular formula C21H23F3N4O3 B2960858 N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034260-21-2

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

カタログ番号: B2960858
CAS番号: 2034260-21-2
分子量: 436.435
InChIキー: VGWNVRQVJHVMTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The compound features a central oxalamide (N,N'-oxalyl diamide) core, with distinct substituents at the N1 and N2 positions. At the N1 position, a piperidin-4-ylmethyl group is substituted with a 2-methylpyridin-4-yl moiety, while the N2 position is occupied by a 4-(trifluoromethoxy)phenyl group.

特性

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-14-12-17(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-16-2-4-18(5-3-16)31-21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWNVRQVJHVMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, incorporates a piperidine moiety and a trifluoromethoxy group, which may influence its pharmacological profiles. This article aims to provide an in-depth analysis of the biological activity of this compound, drawing on diverse research findings and case studies.

Molecular Formula and Weight

  • Molecular Formula : C21H24N4O4
  • Molecular Weight : 396.4 g/mol

Structural Characteristics

The compound features:

  • A piperidine ring which may enhance its interaction with biological targets.
  • A trifluoromethoxy group , known for its ability to modulate the lipophilicity and biological activity of compounds.

While the precise mechanism of action for N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not fully elucidated, it is believed to interact with various biological targets, potentially influencing pathways related to:

  • Enzyme inhibition
  • Receptor modulation

Pharmacological Studies

Recent studies have highlighted several biological activities associated with this compound:

  • Antidiabetic Activity
    • The compound has shown promising results in inhibiting alpha-amylase, an enzyme involved in carbohydrate digestion.
    • In vitro assays demonstrated percent inhibitions of up to 78.85% at concentrations of 500 μM/mL, with an IC50 value of 4.58 μM compared to acarbose (IC50: 1.58 μM) .
  • Antioxidant Properties
    • The antioxidant potential was assessed using DPPH free radicals, yielding an IC50 value of 2.36 μM, indicating significant radical scavenging activity compared to ascorbic acid (IC50: 0.85 μM) .
  • Protein Tyrosine Phosphatase Inhibition
    • The compound exhibited notable inhibition against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment, with an IC50 value of 0.91 μM .

Toxicity Studies

Preliminary toxicity assessments in animal models indicated no adverse behavioral changes or lethality at varying concentrations over a 72-hour observation period, suggesting a favorable safety profile .

Summary of Biological Activities

Activity TypeObserved EffectConcentration (μM/mL)IC50 Value (μM)
Alpha-Amylase InhibitionPercent Inhibition5004.58
Antioxidant ActivityDPPH Radical Scavenging-2.36
PTP1B InhibitionPercent Inhibition-0.91

Comparison with Standard Drugs

CompoundActivity TypeIC50 Value (μM)
N1-((...)-oxalamideAlpha-Amylase Inhibition4.58
AcarboseAlpha-Amylase Inhibition1.58
N1-((...)-oxalamidePTP1B Inhibition0.91
Ursolic AcidPTP1B Inhibition1.35

Case Study: Antidiabetic Potential

A study conducted on a series of oxalamide derivatives demonstrated that compounds similar to N1-((...)-oxalamide exhibited significant antidiabetic effects through enzyme inhibition mechanisms. The findings suggested that modifications on the piperidine and phenyl rings could enhance the biological activity further .

Case Study: Antioxidant Efficacy

Research evaluating the antioxidant properties of oxalamides found that compounds featuring trifluoromethoxy substitutions significantly outperformed traditional antioxidants in DPPH assays, indicating their potential utility in oxidative stress-related conditions .

類似化合物との比較

Comparison with Similar Compounds

The structural and physicochemical properties of N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be compared to three analogous oxalamide derivatives documented in recent literature (Table 1).

Table 1: Structural and Physicochemical Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl 4-(trifluoromethoxy)phenyl C23H25F3N4O3 478.5 Contains a trifluoromethoxy group (strong electron-withdrawing, lipophilic) and a pyridine-piperidine hybrid moiety.
Compound A : N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide 2-ethoxyphenyl (1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl C22H28N4O3 396.5 Features an ethoxy group (electron-donating) at N1 and the same piperidinylmethyl group as the target compound but with swapped substituent positions.
Compound B : N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide 2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl 4-nitrophenyl C20H24N6O4 412.4 Includes a nitro group (electron-withdrawing) at N2 and a piperazine-pyridine hybrid at N1, enhancing potential hydrogen-bonding interactions.
Compound C : N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide 4-methoxyphenethyl 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl C22H29N3O5S2 479.6 Incorporates a methoxy group (electron-donating) at N1 and a thiophene sulfonyl-piperidine moiety at N2, increasing steric bulk and polarity.

Key Observations:

Substituent Positioning : The target compound and Compound A share identical piperidinylmethyl-pyridine groups but differ in substituent placement. The target’s trifluoromethoxy group at N2 contrasts with Compound A’s ethoxy group at N1, suggesting divergent electronic and steric profiles .

Electronic Effects: The 4-(trifluoromethoxy)phenyl group in the target compound and the 4-nitrophenyl group in Compound B both exhibit electron-withdrawing properties, which may influence receptor binding affinity or metabolic stability.

Structural Complexity : Compound C’s thiophene sulfonyl-piperidine moiety introduces sulfur-based polarity and conformational rigidity, whereas the target compound’s simpler piperidine-pyridine system may offer better synthetic accessibility .

In contrast, Compounds A and B have lower molecular weights (396.5 and 412.4 g/mol, respectively), aligning more closely with conventional drug design principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。